2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene
Overview
Description
2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of a bromine atom attached to a propene chain, which is further substituted with a 3,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene typically involves the bromination of 3-(3,4,5-trimethoxyphenyl)-1-propene. One common method is the use of bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under mild conditions to achieve selective oxidation.
Reduction Reactions: Hydrogenation reactions using palladium on carbon as a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include epoxides, aldehydes, and carboxylic acids.
Reduction Reactions: The major product is the corresponding alkane.
Scientific Research Applications
2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene involves its interaction with various molecular targets. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the trimethoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(3,4,5-trimethoxyphenyl)methanol
- 2-Bromo-3,4,5-trimethoxybenzaldehyde
- 2-Bromo-3,4,5-trimethoxyphenylacetic acid
Uniqueness
2-Bromo-3-(3,4,5-trimethoxyphenyl)-1-propene is unique due to the presence of the propene chain, which imparts distinct reactivity compared to its analogs. The combination of the bromine atom and the trimethoxyphenyl group also contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
5-(2-bromoprop-2-enyl)-1,2,3-trimethoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,1,5H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQZWNKKMPFZCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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